![molecular formula C22H32O2Si B14275239 (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol CAS No. 164907-39-5](/img/structure/B14275239.png)
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl group attached to a pentanol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol typically involves the protection of the hydroxyl group of 4-methylpentan-1-ol with a tert-butyldiphenylsilyl chloride reagent. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction restores the alcohol functionality .
Wissenschaftliche Forschungsanwendungen
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol is widely used in scientific research for various applications:
Chemistry: It serves as a protecting group for alcohols in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ether
- tert-Butyldiphenylsilyl (TBDPS) ether
- Trimethylsilyl (TMS) ether
Uniqueness
Compared to other silyl ethers, (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol offers a balance of stability and ease of removal. The diphenyl groups provide additional steric hindrance, enhancing the stability of the protecting group, while the tert-butyl group allows for mild deprotection conditions .
Eigenschaften
CAS-Nummer |
164907-39-5 |
|---|---|
Molekularformel |
C22H32O2Si |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-methylpentan-1-ol |
InChI |
InChI=1S/C22H32O2Si/c1-19(12-11-17-23)18-24-25(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,19,23H,11-12,17-18H2,1-4H3/t19-/m1/s1 |
InChI-Schlüssel |
LTBRSVIOCXYIRK-LJQANCHMSA-N |
Isomerische SMILES |
C[C@H](CCCO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CC(CCCO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


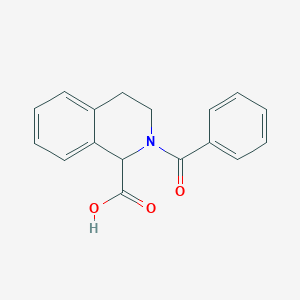
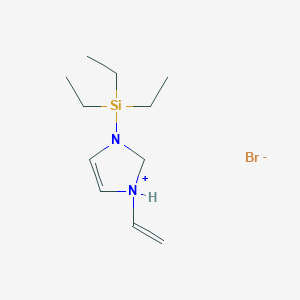
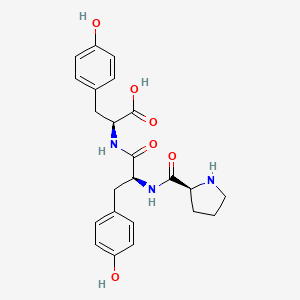

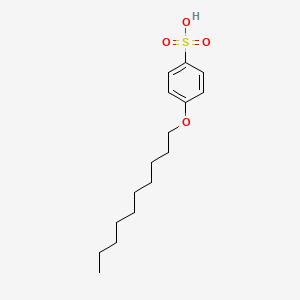
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
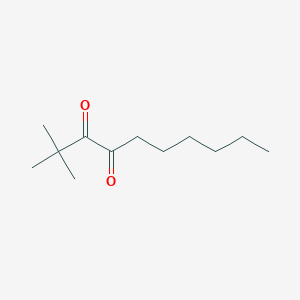
![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
